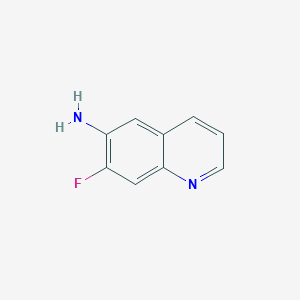
7-Fluoroquinolin-6-amine
Descripción general
Descripción
7-Fluoroquinolin-6-amine is a heterocyclic organic compound. It has a molecular formula of C9H7FN2 and an average mass of 162.164 Da .
Synthesis Analysis
Fluoroquinolones, including this compound, are synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Structural modifications of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with a fluorine atom at the 7-position and an amine group at the 6-position .Chemical Reactions Analysis
Fluorinated quinolines, including this compound, have been the subject of numerous studies aimed at developing novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity . It is soluble, with a solubility of 0.541 mg/ml or 0.00334 mol/l .Aplicaciones Científicas De Investigación
Antibacterial Properties
7-Fluoroquinolin-6-amine derivatives demonstrate significant antibacterial activity. Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone derivatives and found that some of these, especially those with lipophilic groups, exhibited good activity against gram-positive strains like Staphylococcus aureus (Al-Hiari et al., 2007).
Cytotoxicity and Anticancer Potential
Compounds derived from this compound have been evaluated for their cytotoxic effects on human breast tumor cell lines. Zhang et al. (2007) reported that certain 4-aminoquinoline derivatives showed potent effects against these cell lines, suggesting their potential as a new class of anticancer agents (Zhang et al., 2007).
Modulation of Behavioral and Neurochemical Parameters
Pesarico et al. (2017) studied 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) in an animal model and observed its impact on self-care behavior and neurochemical parameters in rats. Their findings highlighted the modulation of glutamatergic and GABAergic systems by FDPI (Pesarico et al., 2017).
Radiopharmaceutical Applications
Collier et al. (2017) developed [18 F]MK-6240, a novel PET radiopharmaceutical for detecting neurofibrillary tangles in the human brain, which is important in Alzheimer's disease research. This compound contains this compound (Collier et al., 2017).
Serotonergic and Dopaminergic System Interaction
Research by Pesarico et al. (2014) on FDPI revealed that its antidepressant-like effects in mice might be mediated by interactions with the serotonergic and dopaminergic systems (Pesarico et al., 2014).
Fluorogenic Applications
6-Aminoquinoline, a related compound, serves as a fluorogenic group in enzyme cleavage reactions, indicating its potential in biochemical assays as demonstrated by Brynes et al. (1981) (Brynes et al., 1981).
Neurofibrillary Tangles Imaging in Alzheimer's
Lohith et al. (2018) utilized 18F-MK-6240, derived from this compound, for PET imaging of neurofibrillary tangles in Alzheimer's disease patients, offering insights into disease progression (Lohith et al., 2018).
Chemosensor Development
Malysheva et al. (2020) explored the use of this compound derivatives as fluorescent chemosensors for metals and optically active compounds, showcasing their potential in analytical chemistry (Malysheva et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of 7-Fluoroquinolin-6-amine, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . It binds to the enzyme-DNA complex, forming a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, a crucial step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial cell death .
Pharmacokinetics
These properties contribute to their high bioavailability and potent antimicrobial effects .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with DNA replication, it causes bacterial cell death, effectively combating bacterial infections .
Safety and Hazards
The safety data sheet for 7-Fluoroquinolin-6-amine indicates that it has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for 7-Fluoroquinolin-6-amine are not available, the growing interest in fluorinated derivatives of quinolines, including this compound, suggests that future research may focus on the development of novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .
Análisis Bioquímico
Biochemical Properties
It is known that quinolines, including fluoroquinolines, have a significant role in biochemical reactions . They interact with various enzymes and proteins, particularly bacterial DNA-gyrase, inhibiting their function and thus exhibiting antibacterial activity .
Cellular Effects
Fluoroquinolones, a group that 7-Fluoroquinolin-6-amine belongs to, are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes . They affect bacterial reproduction by inhibiting bacterial DNA-gyrase .
Molecular Mechanism
Fluoroquinolones generally exert their effects at the molecular level by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .
Temporal Effects in Laboratory Settings
It is known that fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Dosage Effects in Animal Models
It is known that fluoroquinolones have been used in animal models to bridge the gap between in vitro and clinical evaluation of an anti-infective agent .
Metabolic Pathways
Fluoroquinolones are generally considered to have concentration-dependent bactericidal activity .
Transport and Distribution
Fluoroquinolones are known for their excellent tissue penetration, making them potent agents .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Propiedades
IUPAC Name |
7-fluoroquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGBWDTPWLTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311240 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2102411-80-1 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102411-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



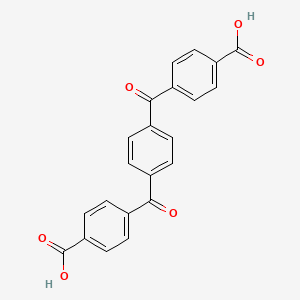

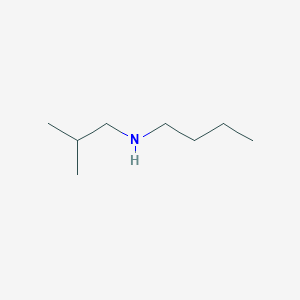
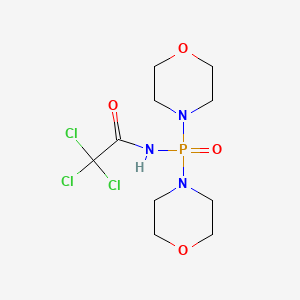
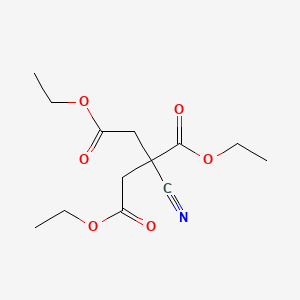
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)

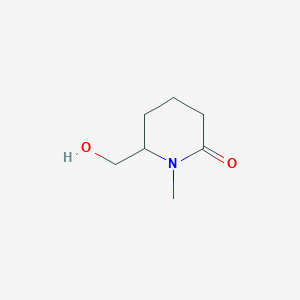
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
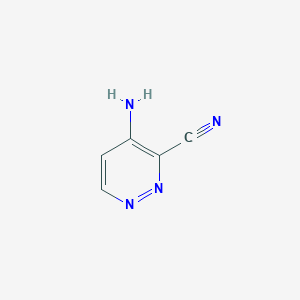
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)
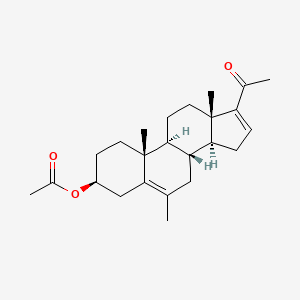
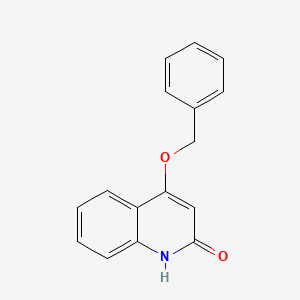
![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)